molecular formula C₁₃H₁₁D₄ClN₂O₂ B1161790 N-2-(2,3-Didehydro)-moclobemide-d4

N-2-(2,3-Didehydro)-moclobemide-d4

Cat. No.: B1161790
M. Wt: 270.75
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-(2,3-Didehydro)-moclobemide-d4 is a chemically modified derivative of moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A) used clinically as an antidepressant. The "-d4" suffix denotes the substitution of four hydrogen atoms with deuterium, typically to enhance metabolic stability or serve as an isotopic tracer in pharmacokinetic studies . This compound is of interest in medicinal chemistry for optimizing drug efficacy and reducing side effects through structural and isotopic tuning.

Properties

Molecular Formula

C₁₃H₁₁D₄ClN₂O₂

Molecular Weight

270.75

Origin of Product

United States

Comparison with Similar Compounds

(a) Deuterated MAO Inhibitors

Deuterated pharmaceuticals, such as N-Nitrosodibenzylamine-d4, share the use of isotopic labeling to study metabolic pathways.

(b) Didehydro Derivatives

Compounds with didehydro groups, such as those in heteroaryliodonium salts and perfluorinated derivatives, demonstrate enhanced reactivity in cross-coupling reactions due to electron-deficient aromatic systems .

(c) N-Substituted Piperazinyl Compounds

N-Piperazinyl quinolones (e.g., N-2-(furyl)-chlorobenzyloxyiminoethyl derivatives) exhibit structural parallels in their use of aromatic and amine moieties for target engagement . Unlike these quinolones, which are studied for cytotoxicity, N-2-(2,3-Didehydro)-moclobemide-d4 focuses on CNS activity, underscoring functional group tailoring for specific therapeutic outcomes.

Physicochemical Properties

Property This compound Moclobemide (Parent) N-Nitrosodibenzylamine-d4
Molecular Formula C₁₃H₁₀D₄N₂O₂* C₁₃H₁₄N₂O₂ C₁₄H₁₀D₄N₂O
Deuterium Substitution 4 H → D (likely at methyl groups) None 4 H → D (benzyl positions)
Key Modifications 2,3-didehydro + deuterium Saturated backbone Deuteration only
Hypothetical logP ~1.8 (increased lipophilicity) 1.5 2.1

*Hypothetical formula based on moclobemide’s structure.

Research Findings and Implications

  • Metabolic Stability : Deuteration in this compound is hypothesized to reduce CYP450-mediated oxidation, mirroring trends in deuterated drugs like deutetrabenazine.
  • Reactivity: The didehydro moiety may enable novel synthetic routes, as seen in iodonium salt chemistry , though its pharmacological impact requires further study.

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